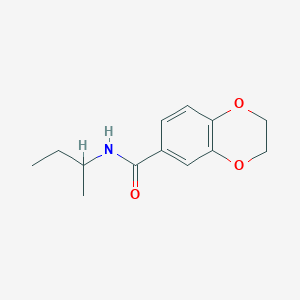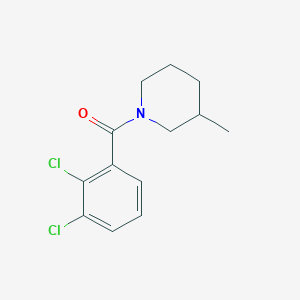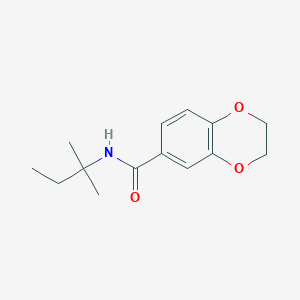
4-propyl-N-1,3-thiazol-2-ylbenzamide
Übersicht
Beschreibung
4-propyl-N-1,3-thiazol-2-ylbenzamide (PTBA) is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer research. PTBA is a small molecule inhibitor that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
4-propyl-N-1,3-thiazol-2-ylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 4-propyl-N-1,3-thiazol-2-ylbenzamide disrupts these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-propyl-N-1,3-thiazol-2-ylbenzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 4-propyl-N-1,3-thiazol-2-ylbenzamide also inhibits cell migration and invasion, which are important processes in cancer metastasis. In addition, 4-propyl-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-propyl-N-1,3-thiazol-2-ylbenzamide in lab experiments is its specificity for CK2. 4-propyl-N-1,3-thiazol-2-ylbenzamide does not inhibit other protein kinases, which reduces the risk of off-target effects. However, one limitation of using 4-propyl-N-1,3-thiazol-2-ylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-propyl-N-1,3-thiazol-2-ylbenzamide research. One direction is to optimize the synthesis method to increase the yield and purity of 4-propyl-N-1,3-thiazol-2-ylbenzamide. Another direction is to investigate the efficacy of 4-propyl-N-1,3-thiazol-2-ylbenzamide in animal models of cancer. Additionally, the combination of 4-propyl-N-1,3-thiazol-2-ylbenzamide with other chemotherapy drugs could be explored to enhance the efficacy of cancer treatment. Finally, the development of 4-propyl-N-1,3-thiazol-2-ylbenzamide analogs with improved solubility and potency could lead to the discovery of more effective cancer treatments.
Conclusion:
4-propyl-N-1,3-thiazol-2-ylbenzamide is a promising compound with potential use in cancer research. Its specificity for CK2 and ability to inhibit cancer cell growth make it an attractive candidate for further investigation. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-propyl-N-1,3-thiazol-2-ylbenzamide, we can better appreciate its potential as a cancer treatment.
Wissenschaftliche Forschungsanwendungen
4-propyl-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-propyl-N-1,3-thiazol-2-ylbenzamide inhibits the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many cancer cells. 4-propyl-N-1,3-thiazol-2-ylbenzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin.
Eigenschaften
IUPAC Name |
4-propyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-3-10-4-6-11(7-5-10)12(16)15-13-14-8-9-17-13/h4-9H,2-3H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNISUVZFKTYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433552.png)
![methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4433553.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4433573.png)
![1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433583.png)
![4-[({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]benzenesulfonamide](/img/structure/B4433595.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4433612.png)
![isopropyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433618.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4433629.png)
